N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide
Description
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a dioxothiolan ring, a piperidine ring, and a carboxamide group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3S/c1-17(15-7-12-23(21,22)13-15)16(20)19-10-5-14(6-11-19)18-8-3-2-4-9-18/h14-15H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBCTEHHSJHKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)N2CCC(CC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide typically involves multiple steps. One common approach is the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, to form the dioxothiolan ring . This intermediate is then reacted with N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. Solvent selection is critical, with ethanol or a mixture of ethanol and dimethylformamide (DMF) being preferred due to their ability to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a fungicide.
Industry: Utilized in the development of pesticides and antioxidants.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The dioxothiolan ring is known to interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The piperidine rings may also interact with neurotransmitter receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxothiolan ring but differ in their additional functional groups.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Another compound with a dioxothiolan ring, used primarily as a fungicide.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide is unique due to its combination of a dioxothiolan ring and piperidine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
